Methyl 2-(4-butylphenyl)acetate
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Overview
Description
Methyl 2-(4-butylphenyl)acetate is an organic compound with the molecular formula C13H18O2. It is an ester formed from the reaction of 4-butylphenylacetic acid and methanol. This compound is known for its pleasant fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-butylphenyl)acetate can be synthesized through esterification. The typical method involves reacting 4-butylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-Butylphenylacetic acid+MethanolH2SO4Methyl 2-(4-butylphenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound typically involves continuous esterification processes. Large-scale reactors equipped with distillation columns are used to separate the ester product from the reaction mixture. The process is optimized to maximize yield and purity while minimizing energy consumption and waste production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-butylphenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-butylphenylacetic acid and methanol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-Butylphenylacetic acid and methanol.
Reduction: 4-Butylphenylmethanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
Scientific Research Applications
Methyl 2-(4-butylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 2-(4-butylphenyl)acetate depends on its specific application. In the context of its biological activity, the compound may interact with cellular receptors or enzymes, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Methyl 2-(4-butylphenyl)acetate can be compared with other esters of phenylacetic acid, such as:
- Methyl 2-(4-tert-butylphenyl)acetate
- Methyl 2-(4-methylphenyl)acetate
- Methyl 2-(4-ethylphenyl)acetate
Uniqueness
The uniqueness of this compound lies in its specific butyl substituent on the aromatic ring, which imparts distinct physicochemical properties and a unique aroma profile compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4-butylphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWENQUBCGNFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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